Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate
Description
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure includes:
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)36-16-35-22)37-28(25(17)29(33)34-2)30-27(32)21-11-9-20(10-12-21)26(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHVYBQKBKGXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anti-cancer, anti-inflammatory, and antioxidant effects, supported by relevant research findings and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiophene core
- A benzodioxole moiety
- A benzoyl group
This unique combination of functional groups is believed to contribute to its diverse biological activities.
1. Anti-Cancer Activity
Recent studies have indicated that the compound exhibits significant anti-cancer properties. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Case Study : A study on human breast cancer cells (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values in the micromolar range. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
2. Anti-Inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.
3. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile:
- In vitro assays using DPPH and ABTS radical scavenging tests demonstrated that it effectively scavenges free radicals.
- Case Study : In a study assessing oxidative stress in human skin fibroblasts, treatment with the compound significantly reduced oxidative damage markers.
Data Summary
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Anti-Cancer | Induces apoptosis, inhibits cell cycle | Dose-dependent inhibition of MCF-7 cells; IC50 in micromolar range |
| Anti-Inflammatory | Inhibits cytokine production | Reduced paw edema in animal models; lower inflammatory markers |
| Antioxidant | Free radical scavenging | Significant reduction in oxidative damage in fibroblasts |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 2
Compound A: 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(1-naphthoylamino)thiophene-3-carboxamide
- Key Differences: Position 2: 1-Naphthoylamino group (smaller aromatic system) vs. 4-benzoylbenzoyl. Position 3: Carboxamide vs. methyl ester.
- The carboxamide in Compound A may enhance hydrogen bonding but reduce lipophilicity relative to the ester.
Compound B: Ethyl 5-(diethylcarbamoyl)-2-[(2,4-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
- Key Differences :
- Position 2 : 2,4-Dimethoxybenzoyl (electron-donating groups) vs. 4-benzoylbenzoyl.
- Position 5 : Diethylcarbamoyl (polar group) vs. benzodioxolylmethyl.
- Implications: The methoxy groups in Compound B improve solubility but reduce aromatic stacking compared to the unsubstituted benzoyl groups in the target compound.
Substituent Variations at Position 5
Compound C: Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate
- Key Differences: Position 5: Aminocarbonyl (polar, hydrogen-bonding) vs. benzodioxolylmethyl. Position 2: Chloroacetyl amino (electrophilic) vs. 4-benzoylbenzoyl.
- Implications: The aminocarbonyl group in Compound C increases hydrophilicity but reduces metabolic stability compared to the benzodioxole moiety. The chloroacetyl group may confer reactivity toward nucleophilic residues in biological targets.
Positional Isomerism and Scaffold Modifications
Compound D: Ethyl 4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
- Key Differences :
- Position 4 vs. 5 : Benzodioxolylmethyl at position 4 vs. 5.
- Position 2 : Triazole-containing substituent vs. 4-benzoylbenzoyl.
- Implications: Positional isomerism alters steric accessibility and binding interactions.
Structural and Functional Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
